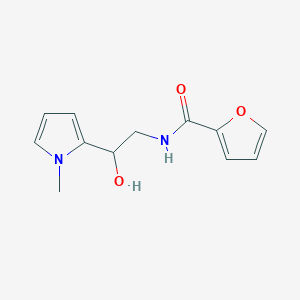

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrole is a basic heterocyclic organic compound, consisting of a five-membered ring with four carbon atoms and one nitrogen atom . The 1-methyl-1H-pyrrole component is a derivative of pyrrole, where one hydrogen atom on the nitrogen is replaced by a methyl group .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Pyrrole rings, for example, have a planar structure with the nitrogen atom contributing one pair of electrons to a conjugated pi electron system .科学的研究の応用

Synthesis of Heterocyclic Systems

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide is involved in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. For instance, its derivatives have been used in the synthesis of fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine and thieno[2,3-b]pyridine-2-carboxamides. These processes often involve transformations like acid-catalyzed furan ring opening or intramolecular cyclization, as demonstrated by Stroganova et al. (2016) and Ergun et al. (2014) in their studies (Stroganova, Vasilin, & Krapivin, 2016); (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).

Biobased Polymer Synthesis

In the field of biobased polymers, derivatives of this compound have been used for enzymatic polymerization. Jiang et al. (2014) demonstrated the successful creation of novel biobased furan polyesters using 2,5-bis(hydroxymethyl)furan as a building block, highlighting its potential in sustainable material production (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Development of Organic Ligands

This compound plays a role in the development of organic ligands containing furan rings. Patel (2020) explored the synthesis, characterization, and chelating properties of these ligands, highlighting their potential in forming metal complexes with diverse applications in areas like antimicrobial activity (Patel, 2020).

Electrophilic and Nucleophilic Reactions

The compound and its derivatives are used in electrophilic and nucleophilic substitution reactions. Studies by El’chaninov and Aleksandrov (2017) demonstrate its utility in the synthesis of thiazolo[5,4-f]quinoline and benzo[e][1,3]benzothiazole, highlighting its versatility in chemical synthesis (El’chaninov & Aleksandrov, 2017); (Aleksandrov & El’chaninov, 2017).

Antiprotozoal Agents

Research has also focused on synthesizing novel compounds with potential antiprotozoal activities. Ismail et al. (2004) synthesized derivatives exhibiting strong DNA affinities and significant in vitro and in vivo activities against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

作用機序

特性

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-6-2-4-9(14)10(15)8-13-12(16)11-5-3-7-17-11/h2-7,10,15H,8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHIWFNYXNYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)

![7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2682695.png)

![4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2682699.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2682703.png)

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)

![N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2682706.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)